3-Phenylcyclopentanone

Catalog No.
S1911117
CAS No.
64145-51-3
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylcyclopentanone

CAS Number

64145-51-3

Product Name

3-Phenylcyclopentanone

IUPAC Name

3-phenylcyclopentan-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

MFBXYJLOYZMFIN-UHFFFAOYSA-N

SMILES

C1CC(=O)CC1C2=CC=CC=C2

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2

The exact mass of the compound 3-Phenylcyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenylcyclopentanone (CAS 64145-51-3) is a procurement-critical chiral building block and cyclic ketone utilized extensively in advanced organic synthesis and biocatalysis [1]. Featuring a cyclopentanone core with a phenyl substitution at the C3 position, it exists primarily as a low-melting solid or viscous oil at room temperature, distinguishing its handling profile from highly crystalline positional isomers[2]. The compound is valued for its specific desymmetrization potential, its steric environment that differentiates the C1-C2 and C1-C5 bonds, and its established role as a specialized substrate in asymmetric Baeyer-Villiger oxidations and transition-metal-catalyzed C-C bond activations [3].

Generic substitution of 3-phenylcyclopentanone with unsubstituted cyclopentanone, 2-phenylcyclopentanone, or six-membered homologs frequently fails due to profound differences in thermal properties, steric geometry, and bond activation thresholds [1]. Substituting with 2-phenylcyclopentanone introduces a high-melting solid (mp 126-127 °C) that severely complicates solvent-free processing and continuous flow dosing compared to the low-melting 3-isomer [2]. Furthermore, the specific placement of the phenyl group at C3 is strictly required to induce the steric strain necessary for transition-metal-catalyzed cleavage of the unstrained C1-C5 bond; generic cyclopentanones remain entirely unreactive under these advanced C-C activation conditions[3]. Finally, the five-membered ring avoids the rigid chair-conformation torsional deactivation seen in phenylcyclohexanes, ensuring predictable regioselectivity during aliphatic C-H oxygenation [4].

Thermal Phase Behavior and Flow Processability

Procurement decisions for scale-up often hinge on material handling and processability. 3-Phenylcyclopentanone is a low-melting solid or oil (mp ~35 °C, bp 154-155 °C at 10 mmHg), whereas its positional isomer, 2-phenylcyclopentanone, is a highly crystalline solid with a melting point of 126-127 °C [1]. This ~90 °C difference in melting point makes the 3-isomer vastly more suitable for neat (solvent-free) reactions and continuous flow manufacturing, where highly crystalline intermediates pose severe line-clogging risks .

Evidence DimensionMelting Point and Physical State
Target Compound Data3-Phenylcyclopentanone: ~35 °C (Low-melting solid / oil)
Comparator Or Baseline2-Phenylcyclopentanone: 126-127 °C (High-melting solid)
Quantified Difference~90 °C reduction in melting point
ConditionsStandard ambient laboratory and manufacturing conditions

Enables easier liquid dosing, solvent-free processing, and seamless integration into continuous flow chemistry workflows without line-clogging risks.

Regioselective C-C Bond Activation for α-Tetralone Synthesis

The catalytic activation of unstrained C-C bonds in simple cycloalkanones is notoriously difficult. However, the C3-phenyl substitution in 3-phenylcyclopentanone differentiates the C1-C2 and C1-C5 bonds, allowing selective rhodium-catalyzed cleavage of the less strained C1-C5 bond [1]. This specific substrate yields functionalized α-tetralones with 64% yield and an exceptional 94.5% chirality transfer over two steps [1]. Unsubstituted cyclopentanone completely lacks this steric differentiation and fails to undergo this reaction, making 3-phenylcyclopentanone an irreplaceable precursor for these advanced tetralone architectures.

Evidence DimensionChirality Transfer and Yield in C-C Cleavage
Target Compound Data3-Phenylcyclopentanone: 64% yield of α-tetralone, 94.5% chirality transfer
Comparator Or BaselineUnsubstituted Cyclopentanone: 0% yield (unreactive baseline)
Quantified Difference94.5% chirality transfer vs complete lack of reactivity
ConditionsRhodium-catalyzed C-C activation using[Rh(C2H4)2Cl]2 and 2-aminopyridine co-catalyst in 1,4-dioxane

Provides a direct, highly stereospecific synthetic route to functionalized α-tetralones that cannot be achieved using the generic cyclopentanone core.

Tertiary C-H Bond Oxygenation Selectivity

During aliphatic C-H bond oxygenation, ring geometry dictates site-selectivity. 3-Phenylcyclopentanone undergoes functionalization predominantly at the most activated tertiary C-H bond, as the five-membered ring imparts minimal torsional deactivation [1]. In contrast, six-membered analogs like phenylcyclohexane suffer from significant torsional deactivation at the C-1 and C-2 positions due to their rigid chair geometries, leading to mixed or degraded site-selectivity[1]. This makes the cyclopentanone derivative a much more predictable substrate for late-stage radical oxidation.

Evidence DimensionSite-Selectivity in Radical C-H Functionalization
Target Compound Data3-Phenylcyclopentanone: High tertiary site-selectivity (minimal torsional deactivation)
Comparator Or BaselinePhenylcyclohexane derivatives: Degraded site-selectivity (strong torsional deactivation at C-1/C-2)
Quantified DifferencePredictable tertiary activation vs mixed/deactivated site-selectivity
ConditionsOxidation promoted by cumyloxyl radical (CumO•) or ethyl(trifluoromethyl)dioxirane

Ensures predictable regiocontrol and higher yields in late-stage C-H functionalization workflows compared to six-membered ring analogs.

Biocatalytic Baeyer-Villiger Lactonization Specificity

In enzymatic synthesis, 3-phenylcyclopentanone serves as a highly specific substrate for Baeyer-Villiger Monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO, EC 1.14.13.22) [1]. While generic cyclohexanone yields standard caprolactone, the oxidation of 3-phenylcyclopentanone specifically generates 4-phenyloxan-2-one, a chiral lactone critical for advanced pharmaceutical intermediates [1]. The unique steric bulk of the C3-phenyl group allows researchers to evaluate enzyme enantioselectivity and access specialized lactone geometries unavailable from unsubstituted precursors.

Evidence DimensionEnzymatic Conversion Product
Target Compound Data3-Phenylcyclopentanone: Yields chiral 4-phenyloxan-2-one
Comparator Or BaselineCyclohexanone: Yields generic epsilon-caprolactone
Quantified DifferenceGeneration of a 4-phenyl substituted oxanone ring vs a generic unsubstituted lactone
ConditionsBiocatalytic oxidation using cyclohexanone monooxygenase (CHMO) with NADPH and O2

Serves as a specialized, procurement-critical substrate for producing chiral phenyl-substituted lactones required in pharmaceutical synthesis.

Continuous Flow Synthesis & Solvent-Free Processing

Because 3-phenylcyclopentanone is a low-melting solid or oil (mp ~35 °C), it is the preferred choice for continuous flow chemistry and neat processing environments. Unlike the highly crystalline 2-phenylcyclopentanone (mp 126-127 °C), it can be easily dosed as a liquid at slightly elevated temperatures, eliminating the risk of line clogging and reducing the need for large solvent volumes[1].

Enantioselective Synthesis of α-Tetralones

For the synthesis of complex terpenoids and functionalized α-tetralones, 3-phenylcyclopentanone is the required precursor. Its C3-phenyl group enables rhodium-catalyzed activation of the unstrained C1-C5 bond-a reaction that fails completely with unsubstituted cyclopentanone-delivering the target tetralones with up to 94.5% chirality transfer[2].

Regiocontrolled Late-Stage C-H Functionalization

In advanced medicinal chemistry workflows requiring late-stage C-H oxidation, 3-phenylcyclopentanone is prioritized over six-membered analogs. Its five-membered ring avoids the rigid chair-conformation torsional deactivation seen in phenylcyclohexanes, ensuring that radical-promoted oxygenation occurs predictably and selectively at the tertiary C-H bond [3].

Biocatalytic Production of Chiral Lactones

When procuring substrates for enzymatic Baeyer-Villiger oxidations, 3-phenylcyclopentanone is specifically selected to produce 4-phenyloxan-2-one. It acts as a highly differentiated substrate for cyclohexanone monooxygenase (CHMO), providing access to chiral phenyl-substituted lactones that cannot be synthesized from generic cycloalkanone baselines [4].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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